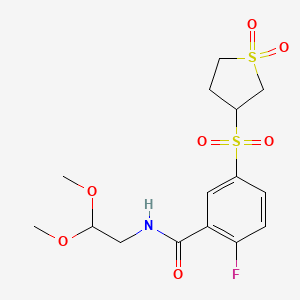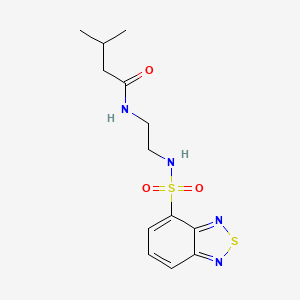
Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate is an organic compound with a complex structure that includes an ethyl ester, an amino group, a benzylsulfanyl group, and a nitro group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The benzylsulfanyl group is then introduced via a nucleophilic substitution reaction. The final product is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Safety measures are crucial due to the handling of potentially hazardous reagents and intermediates.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are common.
Substitution: Halogenating agents or alkylating agents can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl 2,6-diamino-3-nitrobenzoate.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzylsulfanyl group can enhance lipophilicity, aiding in membrane permeability, while the nitro group can participate in redox reactions, influencing the compound’s reactivity.
Comparación Con Compuestos Similares
Ethyl 2-amino-6-(benzylsulfanyl)-3-nitrobenzoate can be compared with similar compounds such as:
Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate: Similar structure but with a methylsulfanyl group instead of benzylsulfanyl.
Ethyl 2-amino-6-(phenylsulfanyl)-3-nitrobenzoate: Contains a phenylsulfanyl group, offering different steric and electronic properties.
Ethyl 2-amino-6-(ethylsulfanyl)-3-nitrobenzoate: Features an ethylsulfanyl group, affecting its solubility and reactivity.
The uniqueness of this compound lies in the combination of its functional groups, which provide a balance of reactivity and stability, making it a versatile compound for various applications.
Propiedades
Número CAS |
921222-17-5 |
|---|---|
Fórmula molecular |
C16H16N2O4S |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
ethyl 2-amino-6-benzylsulfanyl-3-nitrobenzoate |
InChI |
InChI=1S/C16H16N2O4S/c1-2-22-16(19)14-13(9-8-12(15(14)17)18(20)21)23-10-11-6-4-3-5-7-11/h3-9H,2,10,17H2,1H3 |
Clave InChI |
ODVASRVAMNXGCB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])SCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(2,3-difluorophenyl)-6-[(E)-2-(furan-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12615346.png)
![4-Ethoxy-6-(4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12615351.png)

![N-[(3-Chloro-4-methoxyphenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12615362.png)
![1-(2-{[6-(3,4-Difluorophenyl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12615367.png)

![3-{2-[(Naphthalen-1-yl)sulfanyl]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12615386.png)




![N-(2-chloropyridin-4-yl)-N'-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanediamide](/img/structure/B12615403.png)
